4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester
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Overview
Description
4-[(2-ethyl-1-oxobutyl)amino]benzoic acid ethyl ester is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis with OxymaPure/DIC : A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an effective additive in the synthesis of α-ketoamide derivatives related to 4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester. This method showed superiority in terms of purity and yield compared to other techniques (El‐Faham et al., 2013).
Synthesis Process Improvement : Li Guo (2013) focused on improving the synthesis process of benzoic acid ethyl ester, a related compound, using benzoic acid and ethanol with a catalyst. This research provided insights into optimizing conditions for better yield and efficiency (Li Guo, 2013).
Structural Characterization and Synthesis : Savage et al. (2005, 2006) conducted studies on the synthesis and structural characterization of N-para-ferrocenyl and N-ortho-ferrocenyl benzoyl amino acid ethyl esters. These studies provide detailed spectroscopic and crystallographic data, enhancing understanding of the structural aspects of similar compounds (Savage et al., 2005), (Savage et al., 2006).
Potential Applications in Various Fields
Brønsted Acid Catalyzed Synthesis : Lee et al. (2018) developed a Brønsted acid catalyzed tandem reaction for the synthesis of α-(4-oxazolyl)amino esters. This research could have implications for the synthesis of compounds like this compound in terms of efficiency and yield (Lee et al., 2018).
Enantioselective Microbial Reduction : Patel et al. (2002) explored the enantioselective microbial reduction of related compounds. This study could inform approaches to produce specific enantiomers of this compound (Patel et al., 2002).
Photodimerization in Crystalline State : Hasegawa et al. (1985) investigated the photodimerization behaviors of similar compounds in the crystalline state. These findings could be relevant for understanding the photochemical properties of this compound (Hasegawa et al., 1985).
Nucleophilic Substitution Reactions : Research on nucleophilic substitution reactions with chloro-thieno[2,3-d]pyrimidine can offer insights into similar reactions that may be applicable to this compound (Gad et al., 2020).
Pharmacokinetics and Bioavailability : Xu et al. (2020) studied the pharmacokinetics of a related benzoic acid derivative, providing useful data on bioavailability that could be relevant for similar compounds like this compound (Xu et al., 2020).
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-(2-ethylbutanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-4-11(5-2)14(17)16-13-9-7-12(8-10-13)15(18)19-6-3/h7-11H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
JHXUNUIAXSKPEP-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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